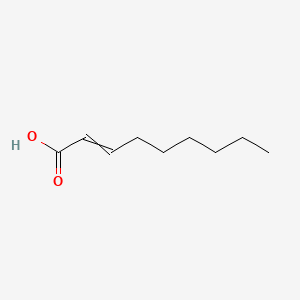Non-2-enoic acid
CAS No.:
Cat. No.: VC13369643
Molecular Formula: C9H16O2
Molecular Weight: 156.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H16O2 |
|---|---|
| Molecular Weight | 156.22 g/mol |
| IUPAC Name | non-2-enoic acid |
| Standard InChI | InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h7-8H,2-6H2,1H3,(H,10,11) |
| Standard InChI Key | ADLXTJMPCFOTOO-UHFFFAOYSA-N |
| SMILES | CCCCCCC=CC(=O)O |
| Canonical SMILES | CCCCCCC=CC(=O)O |
Introduction
Chemical Structure and Nomenclature
Molecular Composition
Non-2-enoic acid (C₉H₁₆O₂) consists of a nine-carbon chain with a carboxylic acid group at position 1 and a double bond between carbons 2 and 3. The (Z)-stereoisomer (CAS 1577-98-6) is distinguished by its cis configuration, while the (E)-isomer remains less documented. Key molecular parameters include:
| Property | Value |
|---|---|
| Molecular Weight | 156.222 g/mol |
| Exact Mass | 156.115 g/mol |
| Formula | C₉H₁₆O₂ |
| PSA (Polar Surface Area) | 37.30 Ų |
| LogP (Octanol-Water) | 2.597 |
The double bond geometry critically influences physical properties such as melting point and reactivity .
Synonyms and Registry
Alternative designations include:
-
(Z)-Non-2-enoic acid
-
cis-Δ²-Nonenoic acid
-
Non-2c-enoic acid
The compound’s IUPAC name is (Z)-non-2-enoic acid, emphasizing the double bond’s position and stereochemistry .
Synthesis and Production
Isomerization of 3-Nonenoic Acid
A landmark patent (US2488557A) details the conversion of 3-nonenoic acid to 2-nonenoic acid via alkali-mediated isomerization :
Procedure:
-
Reaction Setup: 3-Nonenoic acid is treated with a concentrated aqueous solution of potassium hydroxide (40–65% w/w) at 145–150°C for 12 hours.
-
Phase Separation: The resulting heterogeneous mixture yields insoluble potassium salts of 2-nonenoic acid, which are filtered and neutralized with hydrochloric acid.
-
Distillation: The free acid is purified via vacuum distillation (122–135°C at 3 mmHg), achieving an 82:18 ratio of 2-nonenoic to 3-nonenoic acid .
Key Conditions:
-
Alkali concentration >40% ensures salt insolubility, driving isomerization.
-
Elevated temperatures (≥145°C) optimize reaction kinetics.
Challenges in Isolation
The proximity of 2- and 3-nonenoic acid boiling points complicates separation. Differential crystallization or chromatographic methods are often employed post-distillation .
Physical and Chemical Properties
Structural Insights
Crystallographic studies of analogous α,β-unsaturated acids (e.g., (E)-hept-2-enoic acid) reveal that:
-
Carboxylic groups form hydrogen-bonded dimers, stabilizing the crystal lattice.
-
Alkyl chains adopt planar configurations, minimizing steric strain .
While Non-2-enoic acid’s crystal structure remains undetermined, its melting point is hypothesized to follow the "alternation effect," where odd-carbon acids exhibit lower melting points than even-carbon counterparts .
Reactivity Profile
-
Conjugate Addition: The α,β-unsaturation facilitates Michael additions with nucleophiles (e.g., amines, thiols).
-
Oxidation: Susceptible to epoxidation or dihydroxylation under mild oxidative conditions.
-
Polymerization: Can undergo radical-initiated chain-growth polymerization, forming polyesters .
Applications and Industrial Relevance
Fragrance and Flavor Industry
Non-2-enoic acid’s cis isomer contributes to green, fatty odor profiles, making it valuable in perfumery. Its ethyl ester derivatives are used in fruit flavor formulations .
Pharmaceutical Intermediates
As a chiral building block, it aids in synthesizing prostaglandin analogs and antimicrobial agents. The double bond’s rigidity enables stereoselective transformations .
Materials Science
Copolymers incorporating Non-2-enoic acid exhibit enhanced thermal stability, qualifying them for high-performance coatings .
Future Research Directions
-
Crystallography: Single-crystal X-ray diffraction studies to resolve steric effects of the cis isomer.
-
Catalytic Isomerization: Developing transition-metal catalysts for stereocontrolled synthesis.
-
Biological Screening: Evaluating antimicrobial and anti-inflammatory properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume